3-bromopyridine-2,6-dicarboxylic Acid
Overview
Description
3-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4 . It is used as a raw material and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 3-bromopyridine-2,6-dicarboxylic acid involves several steps. Initially, 3-bromopyridine reacts with sulfur dioxide in a co-heating reaction to produce 3-bromopyridine-2-carboxylic acid. Then, 3-bromopyridine-2-carboxylic acid reacts with sodium nitrite to produce 3-bromopyridine-2,6-dicarboxylic acid . An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .Molecular Structure Analysis
The molecular structure of 3-bromopyridine-2,6-dicarboxylic acid is characterized by the presence of a bromine atom and two carboxylic acid groups attached to a pyridine ring .Chemical Reactions Analysis
The bromination of 3-bromopyridine-2,6-dicarboxylic acid is a key step in its synthesis. This reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .Physical And Chemical Properties Analysis
3-Bromopyridine-2,6-dicarboxylic acid is a white to pale yellow solid with a melting point of approximately 217-221°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .Scientific Research Applications
Electrocatalysis and Green Chemistry
Research by Feng et al. (2010) highlights the electrocatalytic carboxylation of related bromopyridine compounds. Specifically, 2-amino-5-bromopyridine was electrocatalytically carboxylated with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This process is significant for its environmentally friendly approach, avoiding volatile and toxic solvents and catalysts, and showcasing the potential for sustainable chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Bioactive Compounds
Bolliger, Oberholzer, and Frech (2011) discussed the importance of 2-aminopyridines, which can be synthesized from bromopyridine derivatives like 3-bromopyridine-2,6-dicarboxylic acid. These compounds are crucial in the creation of bioactive natural products and medicinally important compounds, demonstrating the role of bromopyridine derivatives in pharmaceutical research (Bolliger, Oberholzer, & Frech, 2011).
Catalytic Applications
Cho and Kim (2008) explored the use of 3-bromopyridine derivatives in palladium-catalyzed cyclization reactions. Their research illustrates the potential of these compounds in catalytic processes, providing pathways to synthesize complex organic molecules (Cho & Kim, 2008).
Coordination Chemistry and Materials Science
Sun et al. (2009) demonstrated the use of hydroxypyridine dicarboxylic acids, closely related to 3-bromopyridine-2,6-dicarboxylic acid, in forming lanthanide coordination polymers. These materials have potential applications in areas like catalysis, luminescence, and magnetism, showing the versatility of bromopyridine-based ligands in materials science (Sun, Rong, Yu, Wu, Ding, Gao, Zhang, & Verpoort, 2009).
Solar Energy and Electrochemistry
Constable et al. (2009) investigated copper(I) complexes of substituted bipyridine dicarboxylic acids, including bromopyridine analogs, for their potential application in dye-sensitized solar cells. This research underscores the role of bromopyridine derivatives in developing renewable energy technologies (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).
Organic Synthesis and Drug Development
Hirokawa, Horikawa, and Kato (2000) described a synthesis pathway for a compound derived from bromopyridinecarboxylic acid, which is a key intermediate in developing dopamine and serotonin receptor antagonists. This highlights the importance of bromopyridine derivatives in the synthesis of complex pharmaceuticals (Hirokawa, Horikawa, & Kato, 2000)
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromopyridine-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJUSWVJKICAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393796 | |
Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromopyridine-2,6-dicarboxylic Acid | |
CAS RN |
316808-10-3 | |
Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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